Robenacoxib-d5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H13F4NO2 |

|---|---|

Peso molecular |

332.30 g/mol |

Nombre IUPAC |

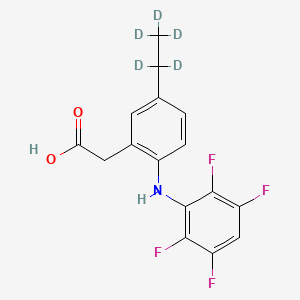

2-[5-(1,1,2,2,2-pentadeuterioethyl)-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid |

InChI |

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23)/i1D3,2D2 |

Clave InChI |

ZEXGDYFACFXQPF-ZBJDZAJPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |

SMILES canónico |

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Robenacoxib-d5 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robenacoxib-d5 is the deuterium-labeled form of Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound as an internal standard in the bioanalysis of Robenacoxib, a critical aspect of its preclinical and clinical development. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision.

This compound is structurally identical to Robenacoxib, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethyl group. This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, while its physicochemical properties remain nearly identical. This characteristic is paramount for its function as an internal standard, as it co-elutes with Robenacoxib during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source. Consequently, any sample-to-sample variability during preparation and analysis is mirrored in both the analyte and the internal standard, allowing for highly reliable quantification.

Core Application: Internal Standard in Bioanalytical Methods

The principal use of this compound in research is as an internal standard for the accurate quantification of Robenacoxib in biological matrices such as plasma, blood, and tissue homogenates.[1] This is a crucial component of pharmacokinetic studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.[2] The data from these studies are fundamental in determining appropriate dosage regimens and assessing the safety profile of a new chemical entity.[3]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for these studies due to its high sensitivity, selectivity, and speed.[4] In a typical LC-MS/MS workflow, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples, at the beginning of the sample preparation process. By calculating the ratio of the peak area of Robenacoxib to that of this compound, the concentration of Robenacoxib in the unknown samples can be accurately determined.

Experimental Protocols

While specific, detailed protocols for the use of this compound are often proprietary to the developing laboratories, the following represents a synthesized, representative experimental protocol for the quantification of Robenacoxib in plasma, based on methodologies described in the scientific literature for Robenacoxib and other NSAIDs.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices prior to LC-MS/MS analysis.[5]

Materials:

-

Plasma samples (from treated subjects, calibration standards, and quality controls)

-

This compound internal standard working solution (e.g., 100 ng/mL in methanol)

-

SPE cartridges (e.g., C18, mixed-mode cation exchange)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

-

Phosphate buffer (e.g., 50 mM, pH 6.0)

Procedure:

-

Thaw plasma samples to room temperature.

-

To 100 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.

-

Add 200 µL of phosphate buffer to each tube and vortex.

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.

-

Elute the Robenacoxib and this compound from the cartridge with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 20% B

-

3.1-4.0 min: 20% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometer Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor-to-product ion transitions for both Robenacoxib and this compound would be optimized by infusing a standard solution of each compound into the mass spectrometer. For Robenacoxib (Molecular Weight: 327.28 g/mol ), a likely precursor ion would be [M-H]⁻ at m/z 326.3. For this compound (Molecular Weight: 332.31 g/mol ), the precursor ion would be [M-H]⁻ at m/z 331.3. The product ions would be specific fragments generated by collision-induced dissociation.

-

-

Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The primary output of research utilizing this compound is quantitative data on the pharmacokinetics of Robenacoxib. The following tables summarize typical pharmacokinetic parameters that are determined using this methodology, with example data from studies in dogs and cats.

Table 1: Pharmacokinetic Parameters of Robenacoxib in Dogs Following a Single Administration

| Parameter | Intravenous (IV) | Oral (fasted) | Oral (fed) | Subcutaneous (SC) |

| Dose (mg/kg) | 1.0 | 2.0 | 2.0 | 2.0 |

| Tmax (h) | - | 0.5 | 1.0 | 0.5 |

| Cmax (ng/mL) | - | 1800 | 1200 | 1600 |

| AUC (ng·h/mL) | 1200 | 2400 | 1800 | 2600 |

| t½ (h) | 0.63 | 0.7 | 0.8 | 0.9 |

| Bioavailability (%) | 100 | 84 | 62 | 88 |

Data compiled and synthesized from literature sources for illustrative purposes.[5]

Table 2: Pharmacokinetic Parameters of Robenacoxib in Cats Following a Single Administration

| Parameter | Intravenous (IV) | Oral | Subcutaneous (SC) |

| Dose (mg/kg) | 2.0 | 2.0 | 2.0 |

| Tmax (h) | - | 0.5 | 1.0 |

| Cmax (ng/mL) | - | 1159 | 1464 |

| AUC (ng·h/mL) | - | 1337 | 3128 |

| t½ (h) | 1.1 | 1.5 | 1.3 |

| Bioavailability (%) | 100 | ~60 | 69 |

Data compiled and synthesized from literature sources for illustrative purposes.

Visualizations

Bioanalytical Workflow using this compound

The following diagram illustrates the typical workflow for analyzing biological samples for Robenacoxib concentration using this compound as an internal standard.

Caption: Bioanalytical workflow for Robenacoxib quantification.

Pharmacokinetic Study Design

This diagram outlines a typical crossover study design used to determine the pharmacokinetic profile of Robenacoxib, a study in which this compound would be essential for sample analysis.

References

An In-depth Technical Guide to Robenacoxib-d5

This guide provides researchers, scientists, and drug development professionals with essential technical data and procedural insights into Robenacoxib-d5, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Robenacoxib.

Core Molecular Attributes

This compound is a stable isotope-labeled version of Robenacoxib, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms increases its molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Table 1: Molecular Data for this compound and Robenacoxib

| Property | This compound | Robenacoxib |

| Molecular Formula | C₁₆H₈D₅F₄NO₂[1][2] | C₁₆H₁₃F₄NO₂[1][3] |

| Molecular Weight | 332.31 g/mol [1][2] | 327.27 g/mol [3][4] |

| CAS Number (Unlabeled) | 220991-32-2[2][5] | 220991-32-2[3][6][7] |

Experimental Protocols

Due to its primary application as an internal standard, detailed experimental protocols for this compound focus on its use in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification of Robenacoxib in Plasma using LC-MS with this compound as an Internal Standard

1. Preparation of Stock Solutions and Internal Standard:

- Prepare a stock solution of Robenacoxib in a suitable solvent (e.g., methanol or acetonitrile).

- Prepare a separate stock solution of this compound, the internal standard, in the same solvent.

2. Sample Preparation:

- Thaw plasma samples at room temperature.

- Spike a known volume of plasma with the this compound internal standard solution.

- Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile).

- Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Collect the supernatant for LC-MS analysis.

3. LC-MS Analysis:

- Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 column).

- Use a mobile phase gradient to achieve chromatographic separation of Robenacoxib and this compound.

- Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Robenacoxib and this compound.

4. Data Analysis:

- Calculate the peak area ratio of Robenacoxib to this compound.

- Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

- Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Robenacoxib using this compound.

Caption: Workflow for Robenacoxib quantification using an internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | Axios Research [axios-research.com]

- 3. scbt.com [scbt.com]

- 4. Robenacoxib | C16H13F4NO2 | CID 6433107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bdg.co.nz [bdg.co.nz]

- 6. Robenacoxib |CAS 220991-32-2|DC Chemicals [dcchemicals.com]

- 7. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Robenacoxib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and isotopic labeling strategy for Robenacoxib-d5, a deuterated internal standard for the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. This document outlines a plausible synthetic pathway, detailed experimental protocols, predicted analytical data, and the mechanism of action of Robenacoxib.

Introduction

Robenacoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1] Stable isotope-labeled internal standards, such as this compound, are essential for the accurate quantification of the parent drug in biological matrices during pharmacokinetic and metabolism studies. The deuterium-labeled analog, with the ethyl group on the phenylacetic acid core replaced by an ethyl-d5 group, serves as an ideal internal standard due to its similar physicochemical properties to Robenacoxib and its distinct mass spectrometric signature.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves a multi-step process, beginning with the synthesis of a key intermediate, 2-amino-5-ethylphenylacetic acid, followed by N-arylation and subsequent isotopic labeling of the ethyl group.

Overall Reaction Scheme:

A plausible synthetic strategy is a Friedel-Crafts acylation of a suitable precursor with deuterated acetyl chloride, followed by a reduction of the resulting ketone to the ethyl-d5 group.

Synthesis of the Core Structure: 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid

The initial steps focus on constructing the main framework of the Robenacoxib molecule.

Step 1: Synthesis of 2-(5-acetyl-2-aminophenyl)acetic acid. This intermediate can be synthesized from commercially available starting materials. A potential route involves the Friedel-Crafts acylation of 2-aminophenylacetic acid.

Step 2: N-arylation with 1,2,3,5-tetrafluorobenzene. The amino group of 2-(5-acetyl-2-aminophenyl)acetic acid is then arylated using 1,2,3,5-tetrafluorobenzene under basic conditions to yield 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid.

Isotopic Labeling

Step 3: Friedel-Crafts Acylation with Acetyl-d3 Chloride. A key step for introducing the deuterium atoms is a Friedel-Crafts acylation reaction on a suitable precursor, such as 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid, using acetyl-d3 chloride in the presence of a Lewis acid catalyst like aluminum chloride. This introduces a trideuteroacetyl group (-COCD3).

Step 4: Reduction of the Ketone to an Ethyl-d5 Group. The ketone functional group of the product from Step 3 is then reduced to a methylene group (-CD2-) to form the final ethyl-d5 group (-CD2CD3). This can be achieved through a Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base).[2][3]

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar reactions and should be optimized for this specific synthesis.

Materials and Methods

| Reagent/Solvent | Supplier | Purity |

| 2-Aminophenylacetic acid | Commercially Available | ≥98% |

| Acetyl chloride | Commercially Available | ≥99% |

| Aluminum chloride | Commercially Available | Anhydrous, ≥99% |

| 1,2,3,5-Tetrafluorobenzene | Commercially Available | ≥98% |

| Acetyl-d3 chloride | Commercially Available | 99 atom % D |

| Zinc amalgam (Zn/Hg) | Prepared in-house | - |

| Hydrazine hydrate | Commercially Available | ≥98% |

| Potassium hydroxide | Commercially Available | ≥85% |

| Diethylene glycol | Commercially Available | Anhydrous, ≥99% |

| Dichloromethane | Commercially Available | Anhydrous, ≥99.8% |

| Diethyl ether | Commercially Available | Anhydrous, ≥99.7% |

| Toluene | Commercially Available | Anhydrous, ≥99.8% |

| Hydrochloric acid | Commercially Available | Concentrated (37%) |

| Sodium bicarbonate | Commercially Available | ≥99.5% |

| Magnesium sulfate | Commercially Available | Anhydrous |

Synthesis of 2-(5-acetyl-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid (Intermediate)

Protocol:

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq). After 15 minutes, add 2-aminophenylacetic acid (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

N-arylation: Dissolve the crude 2-(5-acetyl-2-aminophenyl)acetic acid (1.0 eq) in a suitable solvent such as DMF. Add a base, for example, potassium carbonate (2.5 eq), followed by 1,2,3,5-tetrafluorobenzene (1.2 eq). Heat the mixture at 100-120 °C for 8-12 hours.

-

Purification: After cooling, pour the reaction mixture into water and acidify with HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Protocol:

-

Friedel-Crafts Acylation with Acetyl-d3 Chloride: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane at 0 °C. Add acetyl-d3 chloride (1.1 eq) dropwise. After stirring for 15 minutes, add 2-((2,3,5,6-tetrafluorophenyl)amino)phenylacetic acid (1.0 eq) portion-wise. Allow the mixture to stir at room temperature for 16 hours.

-

Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the aqueous phase with dichloromethane (3x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Clemmensen Reduction: To a flask containing the crude deuterated ketone from the previous step, add amalgamated zinc (10 eq) and a mixture of concentrated hydrochloric acid and water (1:1). Reflux the mixture for 24-48 hours, with periodic additions of concentrated HCl.

-

Alternative Wolff-Kishner Reduction: To a flask containing the crude deuterated ketone, add hydrazine hydrate (5 eq) and diethylene glycol. Heat the mixture to 120 °C for 1 hour. Then, add potassium hydroxide (5 eq) and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain at this temperature for 4 hours.

-

Final Purification: After completion of the reduction, cool the reaction mixture and pour it into water. Acidify with concentrated HCl and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product, this compound, by recrystallization or column chromatography.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₈D₅F₄NO₂ |

| Molecular Weight | 332.31 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | ≥98 atom % D |

Predicted Analytical Data

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 3H | Aromatic protons |

| ~6.8 | s (br) | 1H | NH |

| ~3.7 | s | 2H | -CH₂-COOH |

| ~1.2 | s | 0H | -CD₂CD₃ (protons absent) |

Predicted Mass Spectrometry Data (ESI+):

| m/z (Da) | Relative Intensity (%) | Assignment |

| 333.1 | 100 | [M+H]⁺ |

| 288.1 | ~40 | [M+H - COOH]⁺ |

| 258.1 | ~20 | [M+H - COOH - CD₂CD₃]⁺ |

Mechanism of Action and Signaling Pathway

Robenacoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4] COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[5][6] By selectively inhibiting COX-2, Robenacoxib reduces the production of these pro-inflammatory prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[7][8] Its selectivity for COX-2 over COX-1, a constitutively expressed isoform involved in gastrointestinal protection and platelet function, is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.

COX-2 Signaling Pathway

Caption: Robenacoxib's COX-2 Inhibition Pathway.

Synthesis Workflow

Caption: Proposed Synthesis Workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and isotopic labeling of this compound. The outlined multi-step synthesis, involving a key Friedel-Crafts acylation with a deuterated reagent followed by reduction, presents a viable strategy for obtaining the desired labeled compound. The provided experimental protocols offer a starting point for laboratory synthesis, and the predicted analytical data can aid in the characterization of the final product. The visualization of the COX-2 signaling pathway clarifies the mechanism of action of Robenacoxib. Further research and experimental validation are necessary to optimize the proposed synthesis and confirm the analytical characteristics of this compound.

References

- 1. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 3. Acetophenone C6H5COCH3 can be reduced to ethyl benzene C6H5CH2CH3 byI. Clemmensen reduction (Zn-(Hg)/ conc. HCI)II.Wolff-Kishner reduction (N2H4/Glycol, KOH)III.Birch reduction Na/NH3/CH3OH Select the correct methods to carry the above function. [infinitylearn.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Onsior® (robenacoxib) | Dog, Cat, Pet Medication PetMD | PetMD [petmd.com]

- 8. Robenacoxib (Onsior) - Veterinary Partner - VIN [veterinarypartner.vin.com]

Navigating the Nuances of Non-Steroidal Anti-Inflammatory Drugs: A Technical Guide to Robenacoxib and its Deuterated Analog, Robenacoxib-d5

For Immediate Release

In the landscape of veterinary medicine and drug development, precision and accuracy are paramount. This technical guide offers an in-depth exploration of Robenacoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, and its deuterated counterpart, Robenacoxib-d5. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and mechanism of action. Through detailed data presentation, experimental protocols, and visual diagrams, this guide aims to provide a comprehensive resource for studies involving Robenacoxib.

Core Differences and Physicochemical Properties

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation in dogs and cats.[1][2] Its deuterated analog, this compound, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Robenacoxib in biological matrices.[3]

Table 1: Physicochemical Properties of Robenacoxib and this compound

| Property | Robenacoxib | This compound |

| Chemical Formula | C₁₆H₁₃F₄NO₂[8][9] | C₁₆H₈D₅F₄NO₂[4][6][7] |

| Molecular Weight | 327.27 g/mol [8][9] | 332.31 g/mol [6][7] |

| IUPAC Name | 2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid[8] | 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid[5] |

| Primary Application | Active Pharmaceutical Ingredient (NSAID)[1] | Internal Standard for Bioanalysis[3][10] |

| pKa (Strongest Acidic) | 3.65 | Not explicitly found, but expected to be very similar to Robenacoxib |

| Water Solubility | 0.00411 mg/mL | Not explicitly found, but expected to be very similar to Robenacoxib |

| logP | 4.68 | Not explicitly found, but expected to be very similar to Robenacoxib |

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][11][12] In the inflammatory cascade, cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12]

COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is typically induced at sites of inflammation. By selectively inhibiting COX-2, Robenacoxib effectively reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a better safety profile compared to non-selective NSAIDs.[11][12]

Experimental Protocols: Bioanalytical Quantification of Robenacoxib

The accurate measurement of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. A validated LC-MS/MS method using this compound as an internal standard is the gold standard for this purpose.

Objective: To quantify the concentration of Robenacoxib in plasma samples.

Materials:

-

Robenacoxib analytical standard

-

This compound (internal standard)

-

Biological matrix (e.g., dog or cat plasma)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add a known concentration of this compound solution.

-

Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[3]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is commonly used.[3]

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is employed to separate Robenacoxib from other matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Negative electrospray ionization (ESI-) is typically used.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

Robenacoxib: m/z 326 → 222[3]

-

This compound: The precursor ion will be shifted by +5 Da (m/z 331), and the fragment ion may or may not be shifted depending on which part of the molecule it originates from. The exact transition for this compound would be determined during method development.

-

-

Quantification: The peak area ratio of the analyte (Robenacoxib) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of Robenacoxib in the unknown samples.[3]

-

Conclusion

The distinction between Robenacoxib and its deuterated analog, this compound, is critical for researchers in the field of veterinary drug development and analysis. While Robenacoxib serves as the therapeutic agent, selectively targeting the COX-2 enzyme to alleviate pain and inflammation, this compound is an indispensable tool for accurate bioanalytical quantification. Understanding their respective properties and applications, as outlined in this guide, is essential for conducting robust and reliable research. The provided experimental framework and visual diagrams offer a practical foundation for the implementation of studies involving these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain [pfocr.wikipathways.org]

- 12. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of Robenacoxib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robenacoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, exerts its therapeutic effects through the highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This targeted mechanism of action is central to its anti-inflammatory, analgesic, and antipyretic properties, while minimizing the adverse effects associated with non-selective NSAIDs. This technical guide provides a comprehensive overview of the core mechanism of action of robenacoxib, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib's primary mechanism of action is the potent and selective inhibition of the COX-2 enzyme.[1][2][3][4] The cyclooxygenase enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is a constitutive enzyme involved in physiological functions such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1] By selectively targeting COX-2, robenacoxib effectively reduces the production of these pro-inflammatory prostaglandins without significantly impacting the homeostatic functions of COX-1.[2]

The selectivity of robenacoxib for COX-2 over COX-1 has been demonstrated in multiple in vitro and ex vivo studies across different species.[1][2][5] This high degree of selectivity is a key factor in its favorable safety profile compared to less selective NSAIDs.

Pharmacodynamics: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by robenacoxib directly leads to a reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] The anti-inflammatory and analgesic effects of robenacoxib are primarily attributed to this downstream effect.

dot

Pharmacokinetics: Tissue Selectivity

A notable feature of robenacoxib's pharmacokinetic profile is its tissue selectivity. Despite a relatively short plasma half-life, robenacoxib concentrates at sites of inflammation.[1][5] This is attributed to its high degree of plasma protein binding and its acidic nature, which leads to accumulation in the acidic environment of inflamed tissues.[1] This targeted distribution ensures that therapeutic concentrations are maintained at the site of action, while systemic exposure is minimized, further contributing to its safety profile.

Quantitative Data

Table 1: In Vitro COX-1/COX-2 Selectivity of Robenacoxib

| Species | Assay Type | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Dog | Whole Blood | >100 | 0.04 | >2500 | King et al. (2010) |

| Cat | Whole Blood | 28.9 | 0.058 | ~500 | Giraudel et al. (2009) |

| Rat | Purified Enzyme | 22 | 0.07 | 314 | King et al. (2009) |

Table 2: Pharmacokinetic Parameters of Robenacoxib

| Species | Route | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |

| Dog | Oral (fasted) | <1 | 0.63 | 84 | Jung et al. (2009)[6] |

| Dog | Subcutaneous | <1 | - | 88 | Jung et al. (2009)[6] |

| Cat | Oral | 0.5 | 1.1 | 26-49 | Giraudel et al. (2009) |

| Cat | Subcutaneous | 0.5 | 1.3 | 93 | Giraudel et al. (2009) |

Experimental Protocols

In Vitro Canine Whole Blood COX Inhibition Assay

This assay is a standard method to determine the COX-1 and COX-2 inhibitory activity of a compound in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Collect fresh venous blood from healthy dogs into tubes containing heparin.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of robenacoxib or vehicle control.

-

Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Centrifuge the samples to separate the serum.

-

Measure TXB2 concentrations in the serum using a validated immunoassay.

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of robenacoxib or vehicle control.

-

Add lipopolysaccharide (LPS) to induce COX-2 expression and activity in monocytes.

-

Incubate the samples at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure PGE2 concentrations in the plasma using a validated immunoassay.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each concentration of robenacoxib.

-

Determine the IC50 values (the concentration of drug that causes 50% inhibition) for both COX-1 and COX-2.

-

Calculate the COX-1/COX-2 selectivity ratio (IC50 COX-1 / IC50 COX-2).

-

dot

In Vivo Carrageenan-Induced Paw Edema in Dogs

This model is used to evaluate the anti-inflammatory activity of a compound in an acute inflammatory setting.[7][8][9][10]

Methodology:

-

Animal Preparation: Use healthy adult dogs. Fast the animals overnight before the experiment.

-

Drug Administration: Administer robenacoxib or vehicle control orally or subcutaneously at predetermined doses.

-

Induction of Inflammation: After a set period following drug administration, inject a solution of carrageenan (typically 1%) into the plantar surface of one hind paw.[7] The contralateral paw may be injected with saline as a control.

-

Measurement of Paw Edema: Measure the volume or thickness of the inflamed paw at various time points after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis:

-

Calculate the percentage increase in paw volume or thickness compared to the pre-injection baseline.

-

Compare the degree of edema in the robenacoxib-treated groups to the vehicle-treated group.

-

Determine the dose-dependent inhibitory effect of robenacoxib on paw edema.

-

In Vivo Lipopolysaccharide (LPS)-Induced Pyrexia in Dogs

This model is employed to assess the antipyretic effects of a compound.[11][12]

Methodology:

-

Animal Preparation: Use healthy adult dogs. Measure baseline rectal temperature.

-

Drug Administration: Administer robenacoxib or vehicle control at specified doses.

-

Induction of Pyrexia: After a defined period, inject a pyrogenic dose of LPS intravenously.

-

Temperature Monitoring: Monitor rectal temperature at regular intervals for several hours after LPS injection.

-

Data Analysis:

-

Plot the change in rectal temperature over time for each treatment group.

-

Compare the febrile response in the robenacoxib-treated groups to the vehicle-treated group.

-

Quantify the antipyretic effect of robenacoxib.

-

Randall-Selitto Test in Rats

This test is used to measure mechanical nociceptive thresholds and evaluate the analgesic properties of a compound.[13][14][15][16]

Methodology:

-

Animal Preparation: Use adult rats. Induce inflammation in one hind paw by injecting a phlogistic agent (e.g., carrageenan or yeast suspension).[13]

-

Drug Administration: Administer robenacoxib or vehicle control at various doses.

-

Nociceptive Testing: At specific time points after drug administration, apply a gradually increasing mechanical pressure to the inflamed paw using a specialized apparatus.

-

Endpoint Measurement: Record the pressure at which the rat exhibits a withdrawal response (e.g., flinching or vocalization). A cut-off pressure is set to prevent tissue damage.

-

Data Analysis:

-

Determine the mean paw withdrawal threshold for each treatment group.

-

Compare the withdrawal thresholds of the robenacoxib-treated groups to the vehicle-treated group.

-

Assess the dose-dependent analgesic effect of robenacoxib.

-

Downstream Signaling Pathways

While the primary downstream effect of robenacoxib is the inhibition of prostaglandin synthesis, its selective action on COX-2 may have other, more subtle effects on inflammatory signaling.

-

Cytokine Modulation: By reducing prostaglandin production, robenacoxib may indirectly influence the production and activity of various pro-inflammatory cytokines. However, direct, significant effects on cytokine production independent of prostaglandin inhibition have not been extensively documented.

-

Leukotriene Pathway: Robenacoxib does not appear to have a significant direct inhibitory effect on the lipoxygenase (LOX) pathway, which is responsible for the synthesis of leukotrienes.

-

Substance P and Bradykinin: The sensation of pain is also mediated by other molecules such as substance P and bradykinin.[17][18][19][20] While NSAIDs' primary action is on prostaglandins, the reduction in inflammation and sensitization of nerve endings by prostaglandins can indirectly modulate the effects of these other pain mediators.

Conclusion

Robenacoxib's mechanism of action is characterized by its high selectivity for the COX-2 enzyme, leading to potent anti-inflammatory, analgesic, and antipyretic effects. Its pharmacokinetic property of accumulating at sites of inflammation further enhances its efficacy and safety. The experimental models described herein are crucial for the preclinical evaluation of its pharmacodynamic and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of this targeted mechanism is fundamental to the rational application and further development of selective COX-2 inhibitors.

References

- 1. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]

- 2. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmacodynamic modelling of robenacoxib in a feline tissue cage model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical determination and pharmacokinetics of robenacoxib in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. criver.com [criver.com]

- 9. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 11. Establishment of a low dose canine endotoxemia model to test anti-inflammatory drugs: effects of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma profiles of IL-6 and TNF with fever-inducing doses of lipopolysaccharide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Randall–Selitto test - Wikipedia [en.wikipedia.org]

- 14. Determination of analgesic drug efficacies by modification of the Randall and Selitto rat yeast paw test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interaction of bradykinin with substance P on vascular permeability and pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Robenacoxib-d5 Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial sourcing and application of Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib in biological matrices. This document outlines commercially available sources, provides key technical specifications, and details a comprehensive experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable commercial suppliers who specialize in reference standards and stable isotope-labeled compounds. These standards are essential for analytical method development, validation, and routine sample analysis in preclinical and clinical studies.[1] Below is a summary of key information from prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Catalog Number (Example) | Purity (Typical) | Provided Documentation |

| MedchemExpress | --INVALID-LINK-- | HY-118078S | 99.56% | Certificate of Analysis, Data Sheet |

| Clearsynth | --INVALID-LINK-- | CS-O-35332 | >98% (HPLC) | Certificate of Analysis |

| Axios Research | --INVALID-LINK-- | AR-R11229 | High Purity | Certificate of Analysis |

| BDG Synthesis | --INVALID-LINK-- | 130721-10 | >98% (HPLC) | Certificate of Analysis |

Table 2: Key Technical Specifications for this compound

| Parameter | Specification | Source |

| Chemical Name | 2-(5-(ethyl-d5)-2-((2,3,5,6-tetrafluorophenyl)amino)phenyl)acetic acid | [2] |

| Molecular Formula | C₁₆H₈D₅F₄NO₂ | [1][2] |

| Molecular Weight | 332.31 g/mol | [1] |

| CAS Number | 2012598-81-9 | N/A |

| Purity | ≥98% | [2] |

| Isotopic Enrichment | Not explicitly stated by all suppliers, but high enrichment is standard for such products. | General Knowledge |

| Storage Conditions | -20°C for long-term storage, protect from light. | [3] |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly in complex biological matrices, achieving accuracy and precision is paramount. Deuterated internal standards, like this compound, are considered the gold standard for quantification.[4] This is because their physicochemical properties are nearly identical to the unlabeled analyte of interest. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it co-elutes with the analyte and experiences the same variations in sample preparation, extraction, and ionization, thus allowing for accurate normalization and quantification.[4][5]

Caption: General workflow for bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification of Robenacoxib in Plasma using this compound

This section provides a detailed methodology for the quantification of Robenacoxib in plasma samples using this compound as an internal standard, based on established bioanalytical principles.

Materials and Reagents

-

Robenacoxib analytical standard

-

This compound internal standard

-

Control (drug-free) plasma

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Robenacoxib by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve.

-

-

Internal Standard Working Solution:

-

Prepare a working solution of this compound by diluting its stock solution with a 50:50 mixture of methanol and water to a final concentration appropriate for spiking in all samples (e.g., 100 ng/mL).

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions (Example)

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of Robenacoxib from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (to be optimized):

-

Robenacoxib: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Data Analysis and Quantification

-

Integrate the peak areas for both Robenacoxib and this compound in all samples.

-

Calculate the peak area ratio (Robenacoxib peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of Robenacoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Robenacoxib in biological samples. Its commercial availability from specialized suppliers, coupled with well-established bioanalytical methods, enables researchers and drug development professionals to generate reliable pharmacokinetic and toxicokinetic data. The use of a deuterated internal standard is a critical component of robust and high-throughput bioanalytical assays, ensuring data integrity in regulated and non-regulated environments.

References

Deconstructing the Robenacoxib-d5 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Robenacoxib-d5, a deuterated internal standard crucial for the accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Robenacoxib. Understanding the data presented in a CoA is paramount for ensuring the quality, consistency, and reliability of experimental results in research and development settings.

Overview of this compound

This compound is a stable isotope-labeled version of Robenacoxib, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its primary application is in pharmacokinetic studies, drug metabolism research, and bioanalytical assays to improve the accuracy and precision of Robenacoxib quantification in biological matrices.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a this compound Certificate of Analysis. These values are representative and may vary slightly between different manufacturers and batches.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonym | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic Acid-d5 |

| Molecular Formula | C₁₆H₈D₅F₄NO₂ |

| Molecular Weight | 332.30 g/mol |

| CAS Number | 220991-32-2 (unlabeled) |

| Appearance | Off-white to light yellow solid |

| Storage | Long-term storage at 2-8°C is recommended.[4] For stock solutions, storage at -20°C for one month or -80°C for six months, protected from light, is advised.[2] |

Table 2: Analytical Data

| Test | Method | Result |

| Purity | HPLC | >98% (Target)[4], 99.56% (Example) |

| Identity | ¹H NMR | Consistent with structure |

| Identity | Mass Spectrometry | Consistent with structure |

| Isotopic Purity | Mass Spectrometry | >99% Deuterium incorporation |

Experimental Protocols

The analytical methods cited in the CoA are crucial for verifying the quality of this compound. Below are detailed descriptions of the likely experimental protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for this compound would involve the following:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used for non-polar to moderately polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic solvent over time to elute the analyte and any impurities.

-

Detection: UV detection at a wavelength where Robenacoxib exhibits strong absorbance.

-

Quantification: The purity is determined by calculating the area of the main this compound peak as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H (proton) NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, the ¹H NMR spectrum would be expected to show:

-

The absence of signals corresponding to the five protons on the ethyl group, confirming successful deuteration.

-

The presence of signals corresponding to the remaining protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of Robenacoxib.

-

The sample is typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for analysis.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and isotopic composition.

-

Ionization Technique: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like Robenacoxib.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, can accurately determine the molecular weight.

-

Identity Confirmation: The observed molecular weight should match the calculated molecular weight of this compound (332.30 g/mol ).

-

Isotopic Purity: The mass spectrum will show a distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated species (d5) compared to the less-deuterated species (d0 to d4) is used to calculate the isotopic purity.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for the quality control analysis of this compound, from sample preparation to final data analysis.

Caption: Quality control workflow for this compound analysis.

This technical guide provides a framework for interpreting the Certificate of Analysis for this compound. By understanding the data and the underlying analytical methodologies, researchers can confidently utilize this internal standard to achieve accurate and reproducible results in their studies.

References

An In-depth Technical Guide on the Physical and Chemical Stability of Robenacoxib-d5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the physical and chemical stability of Robenacoxib. Specific stability data for its deuterated analog, Robenacoxib-d5, is not extensively available in the public domain. The stability profile of this compound is expected to be very similar to that of Robenacoxib, as deuterium labeling is generally not expected to significantly alter the chemical stability of the molecule. However, minor differences in reaction kinetics (isotopic effects) may exist. The information presented herein for Robenacoxib should, therefore, be considered a close surrogate for this compound, and any critical stability studies should be conducted on the specific deuterated compound.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. A thorough understanding of the physical and chemical stability of this compound is paramount for its proper handling, storage, and use in research and development, ensuring the integrity of analytical data. This guide summarizes the known stability profile of Robenacoxib, providing insights into its degradation pathways, kinetics, and the analytical methodologies employed for its assessment.

Physicochemical Properties

Robenacoxib is a free acid with poor solubility in aqueous solutions at acidic pH.[3] Conversely, it is freely soluble in aqueous solutions at alkaline pH values (above 8) and in most organic solvents.[3] The molecule exists in different polymorphic forms, with the most stable form at room temperature being selected for pharmaceutical formulations.[3]

Chemical Stability and Degradation

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Influence of pH

Robenacoxib is susceptible to degradation in acidic conditions, where it readily degrades to form a lactam.[3] In a comprehensive study on the degradation of several coxibs, Robenacoxib was found to be the fastest to decompose among the tested compounds, with more significant degradation observed in acidic environments compared to alkaline ones.[4]

Oxidative Degradation

Oxidation is a potential degradation pathway for Robenacoxib. In the development of a solution for injection, discoloration was observed during stability studies at 40°C, which was attributed to oxidation.[3] This led to the inclusion of an antioxidant, sodium metabisulfite, in the formulation to protect the active substance from oxidative degradation.[3]

Photostability

Robenacoxib has been shown to be sensitive to light, particularly when in solution.[3] Therefore, solutions of Robenacoxib should be protected from light to prevent photodegradation.

Thermal Stability

Thermal stress can also induce the degradation of Robenacoxib. The rate of degradation is temperature-dependent, as demonstrated by kinetic studies.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Robenacoxib under various conditions.

Table 1: Kinetic Parameters for the Degradation of Robenacoxib at Different Temperatures [4]

| Temperature (°C) | Reaction Rate Constant (k) [day⁻¹] | Half-life (t₀.₅) [days] | Time to 10% Degradation (t₀.₁) [days] |

| 23 | 0.0018 | 385.08 | 58.62 |

| 70 | 0.0381 | 18.19 | 2.76 |

| 120 | 0.4437 | 1.56 | 0.24 |

Data from a degradation study in an aqueous environment. The degradation was found to follow first-order kinetics.[4]

Experimental Protocols

Forced Degradation Study

A detailed experimental protocol for conducting forced degradation studies on Robenacoxib is outlined below, based on a published study.[4]

Objective: To investigate the stability of Robenacoxib under various stress conditions (pH, temperature).

Methodology:

-

Sample Preparation: Weigh approximately 20 mg of Robenacoxib standard substance.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 10 mL of 1 M HCl or 0.5 M HCl.

-

Alkaline Hydrolysis: Add 10 mL of 1 M NaOH or 0.5 M NaOH.

-

Neutral Hydrolysis: Add 10 mL of distilled water.

-

Buffered Solutions: Add 10 mL of buffer at pH 2.0, 7.0, or 9.2.

-

-

Incubation:

-

Incubate the solutions at room temperature (23°C) for 90 days.

-

Incubate a separate set of solutions at 70°C for 16 days.

-

Incubate a third set of solutions at 120°C for 130 hours.

-

-

Sampling: Collect samples at predetermined time intervals throughout the incubation period.

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as thin-layer chromatography (TLC) with densitometry or UPLC-MS/MS, to determine the remaining concentration of Robenacoxib and identify any degradation products.[4]

Stability-Indicating Analytical Method

A binary gradient HPLC method with UV detection is commonly used to determine the content of Robenacoxib and its degradation products.[3]

Method Parameters (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometer.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[3]

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway in Inflammation

Robenacoxib exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme. The following diagram illustrates the simplified COX-2 signaling pathway in response to pro-inflammatory stimuli.

Caption: Simplified COX-2 signaling pathway in inflammation and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound.

Caption: General experimental workflow for the stability testing of this compound.

Storage and Handling Recommendations

Based on the available stability data for Robenacoxib, the following storage and handling recommendations are provided for this compound to ensure its integrity:

-

Storage of Stock Solutions: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.

-

Protection from Light: Both solid material and solutions should be protected from light to prevent photodegradation.

-

pH Considerations: Avoid acidic conditions, as they can lead to rapid degradation. If working with aqueous solutions, maintaining a neutral to slightly alkaline pH is advisable for short-term use. For long-term storage, solutions in organic solvents are preferred.

Conclusion

While specific stability data for this compound is limited, the extensive information available for Robenacoxib provides a strong foundation for understanding its stability profile. This compound is expected to be susceptible to degradation under acidic, oxidative, and photolytic conditions. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this important analytical standard. It is crucial to handle and store this compound according to the recommendations to ensure the accuracy and reliability of experimental results. For regulatory purposes, stability studies dedicated to this compound are indispensable.

References

- 1. researchgate.net [researchgate.net]

- 2. Robenacoxib in the treatment of pain in cats and dogs: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicines.health.europa.eu [medicines.health.europa.eu]

- 4. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Robenacoxib in Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of robenacoxib in plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method employs robenacoxib-d5, a deuterated analog, as an internal standard (IS) to ensure high accuracy and precision.[1][2] The protocol provides comprehensive procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of robenacoxib concentrations in a biological matrix.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It is commonly used in veterinary medicine to manage pain and inflammation. Accurate quantification of robenacoxib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring therapeutic drug levels. This document provides a detailed protocol for the analysis of robenacoxib in plasma using LC-MS/MS with this compound as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the overall reliability of the method.

Experimental

Materials and Reagents

-

Robenacoxib analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Sodium chloride (NaCl)

-

Methylene chloride

-

Control plasma (e.g., canine, feline, ovine)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera X2, Applied Biosystems/Sciex)[2][4]

-

Tandem Mass Spectrometer (e.g., Sciex API 5000, QTrap 5500)[2][4]

-

Analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm; ACE 5 µm C18, 50 x 2.1 mm)[2][5][6][7]

Standard and Sample Preparation

2.3.1. Stock and Working Solutions

-

Robenacoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve robenacoxib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the robenacoxib stock solution in methanol to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.05 to 50 µg/mL.[8][9]

-

Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a suitable concentration (e.g., 50 µg/mL).[8]

2.3.2. Plasma Sample Preparation

Two primary methods for plasma sample preparation are described below: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [8][9]

-

To 200 µL of plasma, add 50 mg of NaCl.

-

Spike with 50 µL of the internal standard working solution.

-

Add 800 µL of acetonitrile.

-

Vortex for 30 seconds.

-

Shake for 10 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.

-

Reconstitute the residue in 120 µL of the mobile phase.

Method 2: Liquid-Liquid Extraction [5][6][7]

-

To 100 µL of plasma, add 25 µL of the internal standard working solution.

-

Add 4 mL of methylene chloride.

-

Vortex for 60 seconds.

-

Centrifuge at 1000 x g for 15 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of robenacoxib.

| Parameter | Condition 1 | Condition 2 |

| LC System | HPLC with UV detector | LC-MS/MS |

| Column | Sunfire C18 (4.6 x 150 mm, 3.5 µm)[5][6][7] | ACE 5 µm C18 (50 x 2.1 mm)[2] |

| Mobile Phase A | 0.025% Trifluoroacetic acid in water or 0.1% Formic acid in water:ACN (95:5)[5][9] | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile[5][9] | Acetonitrile |

| Gradient/Isocratic | Isocratic (50:50, v/v) or Gradient | Gradient |

| Flow Rate | 1.1 mL/min[5][6][7] | 0.5 mL/min |

| Injection Volume | 50-100 µL[6][9] | 10 µL |

| Column Temperature | Ambient or 40°C[4] | 40°C |

| MS System | N/A | Triple Quadrupole |

| Ionization Mode | N/A | Negative Electrospray Ionization (ESI-)[2] |

| MRM Transitions | N/A | Robenacoxib: m/z 326 → 222[2]; this compound: (specific to the labeled positions) |

Data Analysis and Quantitation

The concentration of robenacoxib in plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of robenacoxib to this compound against the nominal concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data.[2]

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA).[5] The following tables summarize typical performance characteristics reported in the literature.

Table 1: Calibration Curve and LLOQ

| Parameter | Typical Value |

| Linearity (R²) | > 0.99[9] |

| Calibration Range (µg/mL) | 0.05 - 50[5][8][9][10] |

| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.05 - 0.1[5][6][7][8][9][10] |

Table 2: Accuracy and Precision

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 15% | < 15% | 85-115% |

| Medium | < 15% | < 15% | 85-115% |

| High | < 15% | < 15% | 85-115% |

| Typical acceptance criteria based on literature values.[6][7][8][9] |

Table 3: Recovery

| Analyte | Extraction Method | Average Recovery (%) |

| Robenacoxib | Protein Precipitation | ~95%[9] |

| Robenacoxib | Liquid-Liquid Extraction | ~97%[5][10] |

Visual Protocols

Caption: Overall workflow for the quantitative analysis of Robenacoxib.

Caption: Detailed sample preparation workflows.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of robenacoxib in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research and development applications, including pharmacokinetic characterization and bioequivalence studies. The provided protocols for sample preparation and instrument parameters can be adapted to specific laboratory instrumentation and requirements.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety evaluation of the interchangeable use of robenacoxib (Onsior™) tablets and solution for injection in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Axios Research [axios-research.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Robenacoxib pharmacokinetics in sheep following oral, subcutaneous, and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Robenacoxib using Robenacoxib-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Robenacoxib in biological matrices. To ensure accuracy and precision, this method utilizes a stable isotope-labeled internal standard, Robenacoxib-d5. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation, chromatographic separation, and data analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of Robenacoxib formulations.

Introduction

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] Accurate quantification of Robenacoxib in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry and can also improve the reliability of HPLC-UV methods by correcting for variations in sample preparation and injection volume. This document provides a comprehensive protocol for the determination of Robenacoxib in plasma samples.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | pKa |

| Robenacoxib | C₁₆H₁₃F₄NO₂ | 327.28 | 4.7[1] |

| This compound | C₁₆H₈D₅F₄NO₂ | 332.31[2] | ~4.7 |

Experimental Protocols

Materials and Reagents

-

Robenacoxib reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (analytical grade)

-

Methanol (HPLC grade)

-

Methylene chloride or Ethyl acetate (analytical grade)

-

0.22 µm syringe filters

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm or Luna C18, 150 x 4.6 mm, 3 µm)[1][5][6][7]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator (optional)

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of 0.025% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[1][6][7] Alternatively, a mobile phase of 0.1% v/v formic acid in water:acetonitrile (e.g., 38:62 v/v) can be used.[4][5] Degas the mobile phase before use.

-

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Robenacoxib and this compound in methanol to prepare individual stock solutions.[4][5]

-

Working Standard Solutions: Prepare a series of working standard solutions of Robenacoxib by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.1 to 50 µg/mL).[1][7]

-

Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 50 µg/mL) by diluting the stock solution with methanol.[4][5]

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample into a clean centrifuge tube.

-

Add 50 µL of the this compound internal standard spiking solution (50 µg/mL) to each sample, standard, and quality control sample, except for the blank.[4][5]

-

Vortex for 30 seconds.

-

Add 800 µL of acetonitrile or an appropriate volume of methylene chloride.[1][4][5][7]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at 4000 g for 10 minutes to precipitate proteins and separate the layers.[4][5]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 45°C (optional, but recommended for concentrating the sample).[4][5]

-

Reconstitute the residue in 120 µL of the mobile phase.[4][5]

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 µm)[1][6][7] |

| Mobile Phase | Acetonitrile:0.025% TFA in Water (50:50, v/v)[1][6][7] or Acetonitrile:0.1% Formic Acid in Water (e.g., 62:38, v/v)[4][5] |

| Flow Rate | 1.1 mL/min[1][6][7] |

| Injection Volume | 50 µL[4][5] |

| Column Temperature | 30°C[5] |

| Detection Wavelength | 275 nm[1][5][6][7] |

| Run Time | Sufficient to allow elution of both Robenacoxib and this compound |

Data Presentation

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Robenacoxib to this compound against the nominal concentration of the calibration standards. The linearity of the method should be evaluated using the coefficient of determination (R²), which should be >0.99.

Method Validation Summary

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery (%) | Consistent, precise, and reproducible |

| Selectivity | No interfering peaks at the retention times of the analyte and IS |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Robenacoxib in plasma.

Conclusion